molecular formula C8H15NO3 B1465293 methyl 2-methyl-N-propionylalaninate CAS No. 1343350-89-9

methyl 2-methyl-N-propionylalaninate

Cat. No.: B1465293
CAS No.: 1343350-89-9
M. Wt: 173.21 g/mol
InChI Key: USLHGSZNNJMURP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-N-propionylalaninate is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is a derivative of alanine, where the amino group is substituted with a propionyl group and the carboxyl group is esterified with methanol. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-N-propionylalaninate typically involves the esterification of 2-methylalanine with methanol in the presence of an acid catalyst, followed by the acylation of the amino group with propionyl chloride. The reaction conditions often include:

    Esterification: 2-methylalanine is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst. The reaction is typically carried out at reflux temperature for several hours.

    Acylation: The esterified product is then reacted with propionyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-N-propionylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-methyl-N-propionylalaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-N-propionylalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2-propionamidopropanoate
  • Alanine, 2-methyl-N-(1-oxopropyl)-, methyl ester

Uniqueness

Methyl 2-methyl-N-propionylalaninate is unique due to its specific substitution pattern on the alanine backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-methyl-2-(propanoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5-6(10)9-8(2,3)7(11)12-4/h5H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLHGSZNNJMURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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